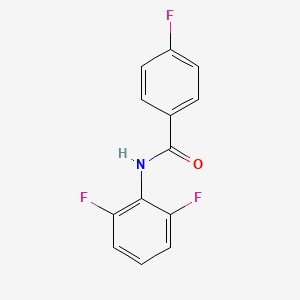

N-(2,6-Difluorophenyl)-4-fluorobenzamide

Description

N-(2,6-Difluorophenyl)-4-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2,6-positions of the aniline ring and a fluorine atom at the 4-position of the benzoyl group. This compound serves as a critical intermediate or active component in agrochemical and pharmaceutical research. Its structural features, including electron-withdrawing fluorine substituents, influence its electronic properties, solubility, and bioactivity. Notably, derivatives of 2,6-difluorobenzamide are frequently utilized in pesticide development due to their stability and target specificity .

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNJQXYUMPKRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649700 | |

| Record name | N-(2,6-Difluorophenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639811-17-9 | |

| Record name | N-(2,6-Difluorophenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluorophenyl)-4-fluorobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-difluoroaniline and 4-fluorobenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2,6-difluoroaniline is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The 4-fluorobenzoyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(2,6-Difluorophenyl)-4-fluorobenzamide.

Industrial Production Methods

In an industrial setting, the production of N-(2,6-Difluorophenyl)-4-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products with substituted functional groups on the phenyl ring.

Reduction Reactions: Amine derivatives of the original compound.

Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(2,6-Difluorophenyl)-4-fluorobenzamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-4-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic and steric effects of fluorine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Substituent Position : Fluorine at the 2,6-positions on the aniline ring enhances stability and resistance to metabolic degradation compared to 2,4-difluoro analogs .

- Functional Group Impact : The introduction of urea (e.g., diflubenzuron) or oxazoline (e.g., etoxazole) moieties drastically alters bioactivity. For instance, etoxazole derivatives exhibit LC50 values as low as 0.0002 mg L⁻¹ against mite eggs, outperforming the parent benzamide in acaricidal activity .

- Electron-Donating Groups : Compounds like YM 202074, featuring a butoxy group, show improved solubility and receptor binding affinity, highlighting the trade-off between electron-withdrawing and donating substituents .

Agrochemical Performance

- N-(2,6-Difluorophenyl)-4-fluorobenzamide Derivatives : Oxazoline derivatives synthesized from this compound demonstrate exceptional acaricidal activity. For example, compound 2 (LC50 = 0.0003 mg L⁻¹) is ~30 times more potent than etoxazole against Tetranychus cinnabarinus eggs .

- Comparison with Diflubenzuron : While diflubenzuron (LC50 ~0.01 mg L⁻¹) acts as an insect growth regulator via chitin synthesis inhibition, the fluorobenzamide core in etoxazole derivatives targets mite-specific metabolic pathways, showcasing divergent modes of action despite structural similarities .

Pharmacological Potential

Physicochemical Properties

- Crystallographic Data: N-(2,6-Difluorophenyl)-4-fluorobenzamide derivatives often form stable monoclinic crystals (space group P2₁/c) with intermolecular hydrogen bonds (N–H···O and C–H···F), contributing to their low solubility in polar solvents .

- Thermal Stability : Fluorine substitution increases thermal stability compared to chloro analogs (e.g., 4-chloro-N-(2,6-dichlorophenyl)benzamide), as evidenced by higher melting points (~180°C vs. ~150°C) .

Biological Activity

N-(2,6-Difluorophenyl)-4-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2,6-Difluorophenyl)-4-fluorobenzamide belongs to a class of compounds known for their ability to interact with various biological targets. Its chemical structure is characterized by the presence of difluorophenyl and fluorobenzamide moieties, which contribute to its biological properties.

- Chemical Formula : C13H9F3N2O

- Molecular Weight : 252.22 g/mol

The biological activity of N-(2,6-difluorophenyl)-4-fluorobenzamide is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various cellular pathways:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on G protein-coupled receptor kinases (GRKs), particularly GRK2, with reported IC50 values indicating potent inhibition at low concentrations .

- Antibacterial Activity : It has shown promise as an antibacterial agent by targeting FtsZ, a protein essential for bacterial cell division. Molecular docking studies suggest that fluorination enhances binding affinity, leading to improved antibacterial efficacy against strains like Staphylococcus aureus .

Research Findings

Several studies have investigated the biological activity of N-(2,6-difluorophenyl)-4-fluorobenzamide and related compounds:

- Inhibition of GRK2 : A study revealed that derivatives of the compound exhibit high selectivity and potency against GRK2, with some compounds showing over 230-fold selectivity compared to other kinases .

- Antibacterial Properties : Research comparing 2,6-difluoro-3-methoxybenzamide with its non-fluorinated counterpart demonstrated that fluorination significantly enhances antibacterial activity by improving hydrophobic interactions with the target protein .

- Mechanistic Insights : The binding interactions between the compound and its targets have been elucidated through crystallographic studies, revealing key hydrogen bonds and hydrophobic contacts that contribute to its biological effects .

Case Study 1: GRK2 Inhibition

In a series of experiments aimed at optimizing GRK2 inhibitors, compounds similar to N-(2,6-difluorophenyl)-4-fluorobenzamide were synthesized and tested for their ability to enhance cardiomyocyte contractility. The results indicated a significant improvement in contractility assays compared to standard treatments like paroxetine .

Case Study 2: Antibacterial Efficacy

A comparative analysis was conducted on the antibacterial efficacy of various benzamide derivatives against S. aureus. The fluorinated derivatives consistently outperformed their non-fluorinated counterparts in inhibiting bacterial growth, suggesting that the difluoro substitution is crucial for enhancing activity .

Data Summary

| Compound Name | Target | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| N-(2,6-Difluorophenyl)-4-fluorobenzamide | GRK2 | 30 | >230 |

| 2,6-Difluoro-3-methoxybenzamide | FtsZ | Not specified | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.